![molecular formula C6H9F2NO2 B2530788 N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide CAS No. 1870139-57-3](/img/structure/B2530788.png)
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide can be relevant in the field of synthetic chemistry, particularly in the synthesis of cyclopropane derivatives and their applications in medicinal chemistry. For example, the cyclopropane ring can effectively restrict the conformation of biologically active compounds, improving activity and aiding in the investigation of bioactive conformations. Constrained analogues of neurotransmitters like histamine and tryptamine, synthesized using cyclopropanation reactions, have shown potential in inhibiting monoamine oxidase and mimicking hallucinogens (Faler & Joullié, 2007).
Biocatalytic Methods for Synthesis
Biocatalysis offers a route for the enantioselective synthesis of difluoromethyl-containing cyclopropanes, which are valuable in medicinal chemistry due to their ability to serve as bioisosteres. Engineered myoglobin catalysts have been used to cyclopropanate α-difluoromethyl alkenes, providing a method that combines high yield with excellent stereocontrol, highlighting the versatility of biocatalytic approaches in generating fluorinated building blocks (Carminati et al., 2020).
Fluorinated Compounds in Drug Development
The inclusion of fluorinated groups in drug molecules is a common strategy to enhance their pharmacological properties. Difluoromethyl groups, for instance, have been explored for their potential as fluorinated bioisosteres of common functional groups. This approach can lead to the development of novel therapeutics with improved efficacy, stability, and pharmacokinetic profiles. Research into the synthesis of 3,3-difluoroazetidinones from difluoro(trimethylsilyl)acetamides illustrates the continuous interest in fluorinated compounds within drug discovery and development processes (Bordeau et al., 2006).
Chemoselective Acetylation Techniques
The chemoselective acetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, demonstrates the application of selective reaction techniques in organic synthesis. This process, catalyzed by immobilized lipases, showcases the importance of developing specific and efficient methodologies for modifying chemical compounds, which is essential in the synthesis of intermediates for pharmaceuticals and other bioactive molecules (Magadum & Yadav, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(difluoromethyl)cyclopropyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHSEBPINOQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
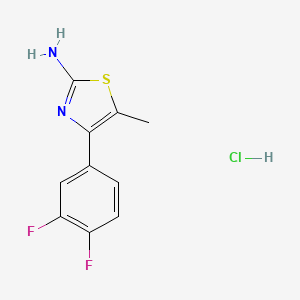
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)
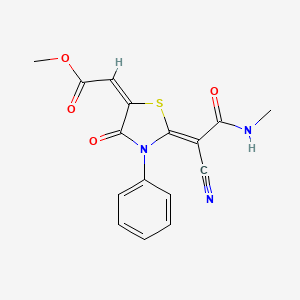
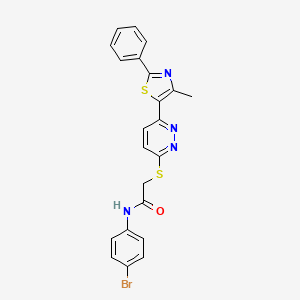
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

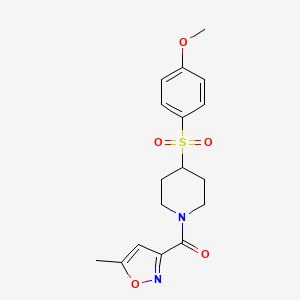

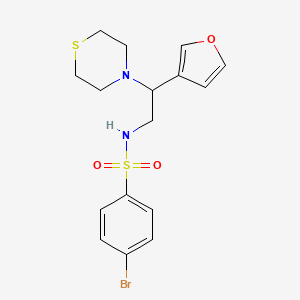

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)

